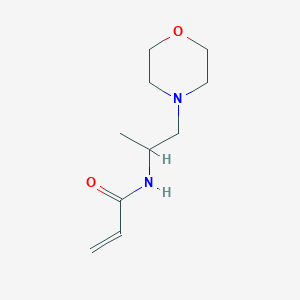![molecular formula C12H15ClN2O2 B7557650 N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide, also known as CAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-methylphenylpropanoic acid and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide is not fully understood, but it is believed to involve the inhibition of various metabolic pathways in cancer cells, fungi, and bacteria. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components, leading to the death of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. It has also been reported to have anti-inflammatory and antioxidant properties. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been shown to reduce the levels of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It can be synthesized using simple procedures and is readily available from chemical suppliers. However, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide.
Zukünftige Richtungen
There are several future directions for the research on N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. The development of more efficient synthesis methods for N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide could lead to increased availability and reduced cost, making it more accessible for research and development. Further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, could lead to the development of new treatments. The exploration of its applications in materials science could lead to the development of new materials with unique properties.
Synthesemethoden
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide can be synthesized using different methods, including the reaction of 4-methylphenylpropanoic acid with thionyl chloride and then reacting the resulting acid chloride with N-(2-aminoethyl)acetamide. Another method involves reacting 4-methylphenylpropanoic acid with oxalyl chloride and then reacting the resulting acid chloride with N-(2-aminoethyl)acetamide. These methods have been reported in the literature, and the resulting N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been studied for its potential applications in different fields, including medicine, agriculture, and materials science. In medicine, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been investigated for its anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
In agriculture, N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has been studied for its potential as a herbicide and insecticide. It has been shown to inhibit the growth of weeds and pests by interfering with their metabolic processes. N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide has also been investigated for its potential as a material for the development of sensors and electronic devices due to its unique properties.
Eigenschaften
IUPAC Name |
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-11(16)14-9-5-4-8(2)10(6-9)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAVZWGDHOGAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)

